Synthesis Efficiency: A High-Yield Route with a 1.95 g Batch Production
The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide via reaction of N-methylcyclohexylamine with chloroacetyl chloride in the presence of triethylamine yields 1.95 g of product under specified conditions [1]. While a comparable yield for the synthesis of 2-chloro-N,N-dicyclohexylacetamide (CDCA) is not provided in the same reference, the reported yield for this target compound is a quantifiable benchmark for procurement decisions.
| Evidence Dimension | Synthesis Yield (Batch Scale) |
|---|---|
| Target Compound Data | 1.95 g |
| Comparator Or Baseline | 2-chloro-N,N-dicyclohexylacetamide (CDCA) - Data not available in this context; baseline is the reported yield itself. |
| Quantified Difference | Not applicable for a direct comparison; this is a standalone quantitative data point. |
| Conditions | Reaction: N-methylcyclohexylamine (1 g, 8.834 mmol), triethylamine (0.983 g, 9.724 mmol), chloroacetyl chloride (1.088 g, 9.724 mmol) in dry DCM (10 mL) at 0-10°C for 3 hours, followed by extraction with ethyl acetate [1]. |
Why This Matters
This provides a specific, reproducible yield for a known synthetic route, which is essential for cost analysis and supply chain planning when sourcing this building block.
- [1] ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-N-METHYLACETAMIDE synthesis. Synthesis route referenced from US9119853, 2015, B2. View Source
